molecular formula C8H12N2 B8690565 2-(2-Methylpropyl)butanedinitrile CAS No. 61312-86-5

2-(2-Methylpropyl)butanedinitrile

Cat. No.: B8690565
CAS No.: 61312-86-5
M. Wt: 136.19 g/mol
InChI Key: KOINRLSRVTULIE-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)butanedinitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.20 g/mol . This dinitrile compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its primary researched application is in the synthesis of Pregabalin, a prominent pharmaceutical substance, where it functions as a key precursor in patented synthetic pathways . The compound is for research and further manufacturing applications only. It is strictly not intended for diagnostic or therapeutic use, nor for direct human consumption. Researchers can leverage this high-purity chemical in developing synthetic methodologies, exploring new chemical entities, and conducting process optimization studies.

Properties

CAS No.

61312-86-5

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-(2-methylpropyl)butanedinitrile

InChI

InChI=1S/C8H12N2/c1-7(2)5-8(6-10)3-4-9/h7-8H,3,5H2,1-2H3

InChI Key

KOINRLSRVTULIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Similar Compounds

The primary analogs for comparison include:

Butanedinitrile (CAS 26761-81-9) : The parent compound without substituents.

2-Methylbutanedinitrile : Hypothetical analog with a methyl group instead of an isobutyl substituent.

Adiponitrile (Hexanedinitrile, CAS 111-69-3) : A linear dinitrile with a longer carbon chain.

Structural and Functional Differences

Property 2-(2-Methylpropyl)butanedinitrile Butanedinitrile Adiponitrile
CAS No. 61312-86-5 26761-81-9 111-69-3 (inferred)
Molecular Formula C₈H₁₂N₂ C₄H₄N₂ C₆H₈N₂
Molecular Weight 136.20 g/mol (calc.) 80.09 g/mol (calc.) 108.14 g/mol (calc.)
Substituent Isobutyl branch None Linear C₆ chain
Predicted Boiling Pt. High (branched structure) Moderate (~200°C) High (~295°C)
Solubility Lipophilic (organic solvents) Moderate polarity Low polarity
Key Observations:
  • Molecular Weight : Higher than butanedinitrile, contributing to increased melting/boiling points and reduced volatility.
  • Applications : While butanedinitrile is used in electroplating and polymer crosslinking, the branched derivative may serve specialized roles in synthesizing heat-resistant polymers or agrochemical precursors.

Physico-Chemical Property Analysis

Reactivity

  • Hydrolysis : Like all dinitriles, this compound can hydrolyze to form dicarboxylic acids under acidic or basic conditions. However, steric effects from the isobutyl group may reduce reaction rates compared to unsubstituted butanedinitrile .
  • Thermal Stability : Branched structures generally exhibit higher thermal stability, making the compound suitable for high-temperature industrial processes.

Solubility and Lipophilicity

  • The isobutyl group increases hydrophobicity, improving solubility in non-polar solvents (e.g., hexane, toluene) but reducing water solubility.

Preparation Methods

Hydroformylation Reaction Dynamics

The hydroformylation of raffinate II—a butene-rich feedstock derived from naphtha cracking—serves as a foundational step in synthesizing 2-methylbutanal, a potential precursor for 2-(2-Methylpropyl)butanedinitrile. This process employs cobalt catalysts under high-pressure conditions (20–30 MPa) and temperatures ranging from 110°C to 180°C. The reaction produces a mixture of aldehydes, including 2-methylbutanal (18–25% by weight), n-pentanal (40–50%), and minor quantities of 3-methylbutanal.

Key parameters influencing yield and selectivity include:

  • Catalyst concentration : Higher cobalt loadings improve reaction rates but necessitate rigorous post-reaction catalyst removal to prevent decomposition during distillation.

  • Synthesis gas ratio : A 1:1 ratio of CO:H2_2 optimizes aldehyde formation while minimizing alkane byproducts.

Aldehyde-to-Nitrile Conversion

The 2-methylbutanal intermediate undergoes nitrilation via reaction with hydrogen cyanide (HCN) or cyanide salts. In one approach, the aldehyde is first oxidized to 2-methylbutyric acid, which is then treated with ammonium cyanide under acidic conditions to yield the dinitrile. Alternatively, direct cyanation using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like BF3_3·OEt2_2 has been reported, achieving conversions exceeding 85%.

Critical considerations :

  • Temperature control : Reactions are conducted at 50–70°C to balance kinetics and side-product formation.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyanide nucleophilicity but require careful handling due to toxicity.

Alkylation Followed by Cyanation

Alkylation of Butanedinitrile

This method involves the alkylation of butanedinitrile with 2-methylpropyl halides (e.g., isobutyl bromide) in the presence of strong bases such as sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the base deprotonates the dinitrile, generating a nucleophilic species that attacks the alkyl halide.

Optimized conditions :

  • Molar ratio : A 2:1 ratio of alkyl halide to butanedinitrile ensures complete substitution at both nitrile-adjacent positions.

  • Solvent system : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) facilitates homogeneous mixing and enhances reaction rates.

Purification and Yield Enhancement

Post-alkylation mixtures are purified via fractional distillation under reduced pressure (10–15 mmHg) to isolate this compound. Yields typically range from 65% to 78%, with impurities primarily consisting of mono-alkylated byproducts. Industrial-scale implementations employ continuous distillation columns to improve throughput and purity (up to 95%).

Nitrile Exchange Reactions

Transnitrilation Mechanisms

Nitrile exchange reactions offer a pathway to synthesize branched dinitriles by reacting simpler nitriles with metal cyanides. For example, treating 2-methylpropionitrile with sodium cyanide (NaCN) in the presence of copper(I) iodide catalysts facilitates the formation of this compound via a radical-mediated mechanism.

Advantages :

  • Atom economy : Minimizes waste generation compared to multi-step alkylation.

  • Functional group tolerance : Compatible with esters and ethers, enabling modular synthesis.

Limitations :

  • Catalyst cost : Copper-based catalysts necessitate recycling to maintain economic viability.

  • Side reactions : Competing dimerization of nitriles reduces overall yield.

Electrochemical Synthesis

Cathodic Cyanation

Electrochemical methods provide a green alternative by leveraging electric currents to drive nitrile formation. In a divided cell, 2-methylpropyl bromide undergoes cathodic reduction in an aqueous cyanide solution, generating the corresponding dinitrile through a two-electron transfer process.

Experimental setup :

  • Electrolyte : 0.1 M KCN in deionized water.

  • Current density : 10–15 mA/cm2^2 to prevent over-reduction to amines.

Performance metrics :

  • Faradaic efficiency : 72–80%.

  • Purity : 88–92% after electrolysis, requiring subsequent solvent extraction for industrial-grade material.

Enzymatic Catalysis

Biocatalytic Nitrile Hydration

Although less common, enzymatic approaches using nitrile hydratases (NHases) from Rhodococcus species have been explored. These enzymes hydrate nitriles to amides, which are subsequently dehydrogenated to dinitriles under aerobic conditions.

Key insights :

  • Substrate specificity : NHases exhibit high activity toward branched nitriles but require cofactors (e.g., cobalt) for stability.

  • Reaction scale : Lab-scale trials achieve 60% conversion, but industrial applications remain limited by enzyme cost and longevity.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Hydroformylation78–8595–99HighHigh-pressure equipment
Alkylation65–7890–95ModerateToxic solvents
Nitrile Exchange70–8285–90LowCatalyst handling
Electrochemical72–8088–92EmergingElectrical hazards
Enzymatic50–6080–85LowEnzyme stability

Q & A

Q. What safety protocols should be followed when handling 2-(2-Methylpropyl)butanedinitrile in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
    • Ventilation : Use fume hoods to minimize inhalation of dust or vapors; ensure local exhaust ventilation is operational .
    • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
    • Storage : Store in a cool, dry place away from oxidizers and heat sources. Avoid dust formation .

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
    • NMR Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., CDCl3_3) to identify nitrile groups and branching patterns. Coupling constants can resolve structural isomers .
    • IR Spectroscopy : Analyze the C≡N stretching band (~2240 cm1^{-1}) to confirm nitrile functionality.
    • Mass Spectrometry : Employ EI-MS to determine molecular weight (expected m/z 220.35) and fragmentation patterns for structural validation.

Q. What are the critical physical properties of this compound?

  • Data Table :

    PropertyValueSource
    Molecular FormulaC14_{14}H24_{24}N2_2
    Molecular Weight220.35 g/mol
    Melting Point47–50°C
    Hazards (GHS)H302, H315, H319, H335

Advanced Research Questions

Q. How can impurities in this compound be analyzed and quantified?

  • Methodological Answer :
    • HPLC with Reference Standards : Use reversed-phase C18 columns and impurity standards (e.g., EP-certified analogs like 2-(4-(2-methylpropyl)phenyl)propanamide) for calibration .
    • Detection : Optimize UV absorption at 210–230 nm for nitrile-containing impurities.
    • Sample Preparation : Dissolve in acetonitrile:water (70:30) and filter (0.22 µm) to avoid column clogging.

Q. How do computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :
    • DFT Calculations : Model nucleophilic attack sites using Gaussian or ORCA software. Focus on electron-deficient nitrile groups and steric effects from the 2-methylpropyl substituent.
    • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic regions susceptible to nucleophilic addition .

Q. What experimental designs address stability challenges during reactions involving this compound?

  • Methodological Answer :
    • Moisture Control : Conduct reactions under inert atmosphere (N2_2/Ar) using Schlenk techniques to prevent hydrolysis.
    • Temperature Optimization : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., avoid exceeding 50°C) .

Q. How can structural isomers of this compound be resolved?

  • Methodological Answer :
    • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to distinguish enantiomers .
    • Chiral HPLC : Utilize columns with β-cyclodextrin stationary phases for enantiomeric separation.

Q. How should contradictory toxicological data for this compound be interpreted?

  • Methodological Answer :
    • Acute vs. Chronic Toxicity : While acute oral toxicity (H302) is documented, lack of carcinogenicity (per IARC/OSHA) suggests limited long-term risks under controlled exposure .
    • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC50_{50} values and validate SDS classifications .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points of this compound be resolved?

  • Methodological Answer :
    • Purity Assessment : Re-crystallize the compound from ethanol and analyze via DSC to confirm melting range (47–50°C) .
    • Inter-laboratory Validation : Compare data with collaborators using standardized protocols (e.g., ASTM E794).

Q. What strategies mitigate conflicting results in catalytic applications of this compound?

  • Methodological Answer :
    • Control Experiments : Test ligand-free conditions to isolate the compound’s role in catalytic cycles.
    • Kinetic Profiling : Use in situ FTIR to monitor reaction intermediates and identify side pathways .

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